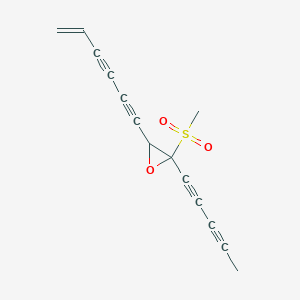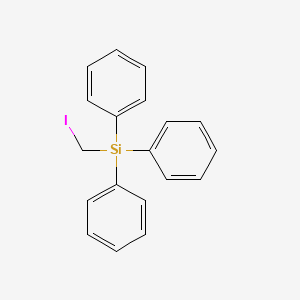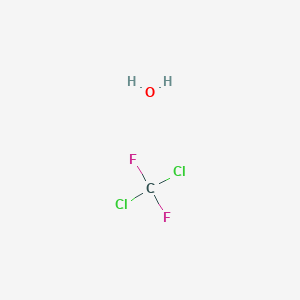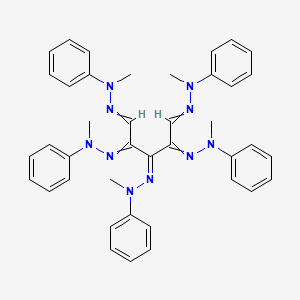
1,1',1'',1''',1''''-(Pentane-1,2,3,4,5-pentaylidene)pentakis(2-methyl-2-phenylhydrazine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’‘,1’‘’,1’‘’'-(Pentane-1,2,3,4,5-pentaylidene)pentakis(2-methyl-2-phenylhydrazine) is a complex organic compound characterized by its unique structure, which includes multiple hydrazine groups attached to a pentane backbone
Méthodes De Préparation
The synthesis of 1,1’,1’‘,1’‘’,1’‘’'-(Pentane-1,2,3,4,5-pentaylidene)pentakis(2-methyl-2-phenylhydrazine) typically involves multi-step organic reactions. The process begins with the preparation of the pentane backbone, followed by the introduction of hydrazine groups through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydrazine groups can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine groups to amines.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’,1’‘,1’‘’,1’‘’'-(Pentane-1,2,3,4,5-pentaylidene)pentakis(2-methyl-2-phenylhydrazine) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The hydrazine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar compounds include other hydrazine derivatives and pentane-based molecules Compared to these compounds, 1,1’,1’‘,1’‘’,1’‘’'-(Pentane-1,2,3,4,5-pentaylidene)pentakis(2-methyl-2-phenylhydrazine) is unique due to its multiple hydrazine groups and the specific arrangement of these groups on the pentane backbone
Propriétés
Numéro CAS |
18949-32-1 |
|---|---|
Formule moléculaire |
C40H42N10 |
Poids moléculaire |
662.8 g/mol |
Nom IUPAC |
N-methyl-N-[2,3,4,5-tetrakis[methyl(phenyl)hydrazinylidene]pentylideneamino]aniline |
InChI |
InChI=1S/C40H42N10/c1-46(33-21-11-6-12-22-33)41-31-38(43-48(3)35-25-15-8-16-26-35)40(45-50(5)37-29-19-10-20-30-37)39(44-49(4)36-27-17-9-18-28-36)32-42-47(2)34-23-13-7-14-24-34/h6-32H,1-5H3 |
Clé InChI |
JRHGQYMWDRNABS-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)N=CC(=NN(C)C2=CC=CC=C2)C(=NN(C)C3=CC=CC=C3)C(=NN(C)C4=CC=CC=C4)C=NN(C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


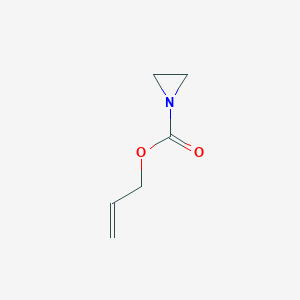
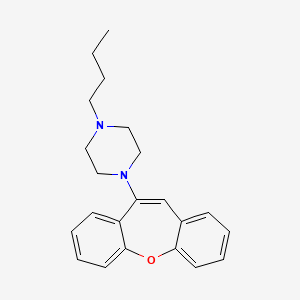
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14706322.png)
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
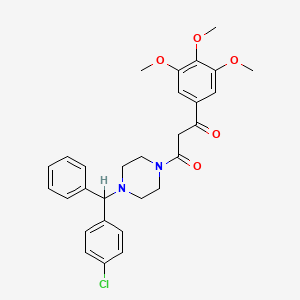
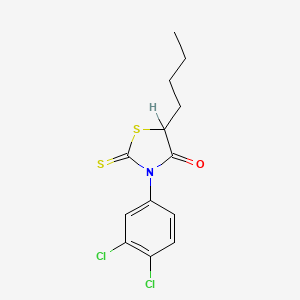
![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
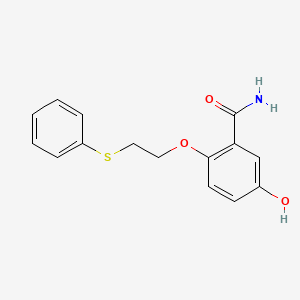

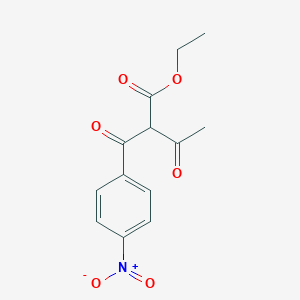
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
